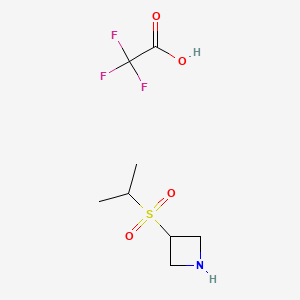
3-(Propane-2-sulfonyl)azetidine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and potential in advancing various fields of study.
Métodos De Preparación
The synthesis of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves several steps. One common method is the ring-opening polymerization of azetidine monomers. This process can be carried out using cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Análisis De Reacciones Químicas
3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polyamines and other complex molecules. In biology, it has potential applications in the development of antibacterial and antimicrobial coatings. In medicine, it is being explored for its potential use in non-viral gene transfection. Additionally, it has industrial applications in CO2 adsorption and materials templating .
Mecanismo De Acción
The mechanism of action of 3-(Propane-2-sulfonyl)azetidine, trifluoroacetic acid involves its ability to undergo ring-opening polymerization. This process allows it to form polyamines with various structures, which can interact with molecular targets and pathways in different ways. The specific molecular targets and pathways involved depend on the application and the specific structure of the polyamines formed .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C8H14F3NO4S |
|---|---|
Peso molecular |
277.26 g/mol |
Nombre IUPAC |
3-propan-2-ylsulfonylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2S.C2HF3O2/c1-5(2)10(8,9)6-3-7-4-6;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7) |
Clave InChI |
QFKRBQJUKDZHMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



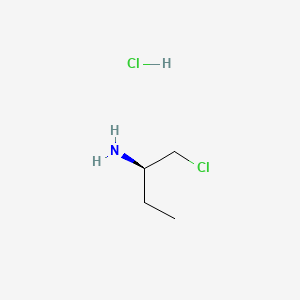
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
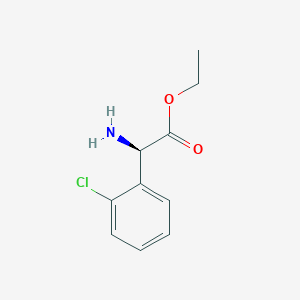
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)

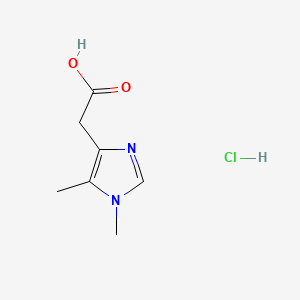
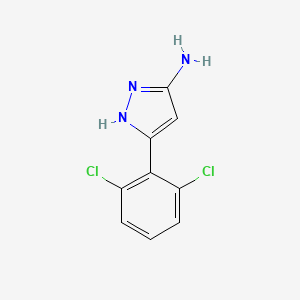

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)

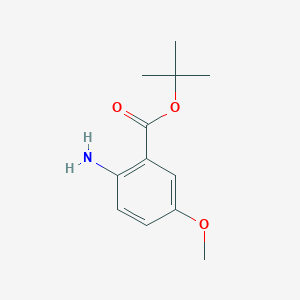
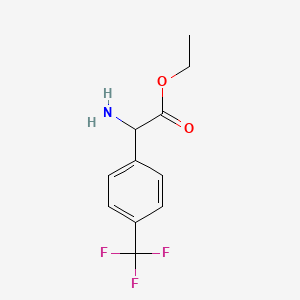
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/no-structure.png)
